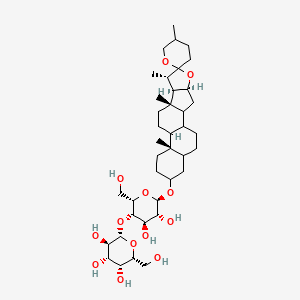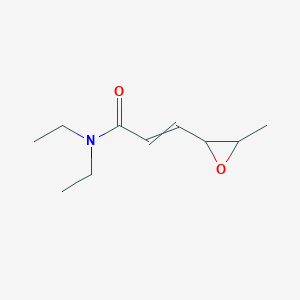
N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide: is an organic compound that belongs to the class of amides It features a unique structure with an oxirane (epoxide) ring and a prop-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide typically involves the reaction of N,N-diethylprop-2-enamide with an epoxidizing agent. Common epoxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions.
Major Products Formed:
Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or modulate biological pathways.
Comparación Con Compuestos Similares
- N,N-Diethyl-2-(2-methyloxiran-2-YL)prop-2-enamide
- N,N-Diethyl-3-(2-methyloxiran-2-YL)prop-2-enamide
Comparison: N,N-Diethyl-3-(3-methyloxiran-2-YL)prop-2-enamide is unique due to the position of the oxirane ring and the specific substitution pattern. This structural uniqueness can lead to different reactivity and biological activity compared to similar compounds. For example, the position of the oxirane ring can influence the compound’s ability to interact with specific enzymes or receptors, making it a valuable compound for targeted research and development.
Propiedades
Número CAS |
50362-20-4 |
|---|---|
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
N,N-diethyl-3-(3-methyloxiran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C10H17NO2/c1-4-11(5-2)10(12)7-6-9-8(3)13-9/h6-9H,4-5H2,1-3H3 |
Clave InChI |
GTKMXHMBKBGALD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C=CC1C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


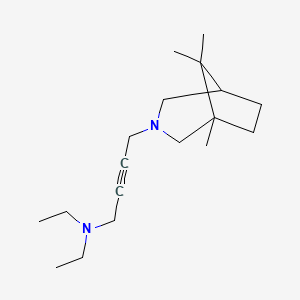

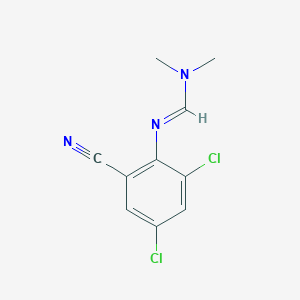
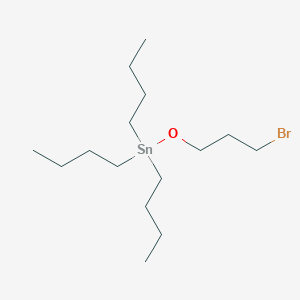
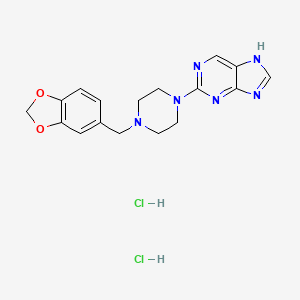
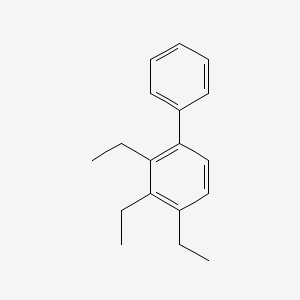
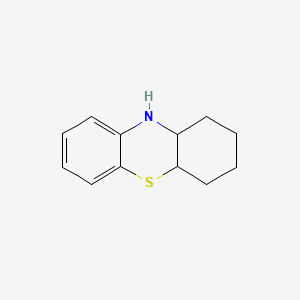
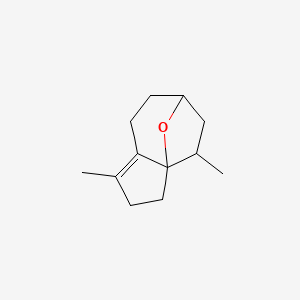
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
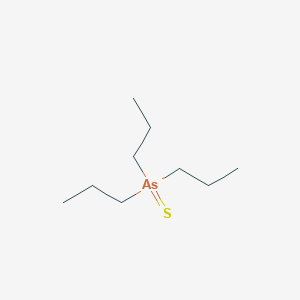
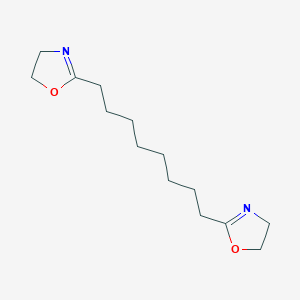
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
